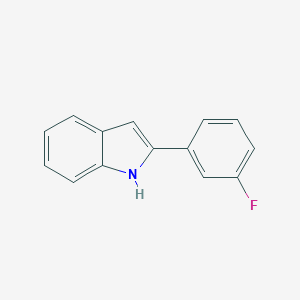

2-(3-fluorophenyl)-1H-indole

Descripción general

Descripción

2-(3-Fluorophenyl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom on the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenyl)-1H-indole typically involves the reaction of 3-fluoroaniline with isatin in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the indole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Fluorophenyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of indole derivatives, including 2-(3-fluorophenyl)-1H-indole, as antimycobacterial agents. Research indicates that modifications in the indole structure can significantly influence their activity against Mycobacterium tuberculosis (Mtb). For instance, the presence of fluorine in the benzene ring has been shown to reduce the minimum inhibitory concentration (MIC) values, suggesting that fluorinated indoles may enhance antimicrobial properties compared to their non-fluorinated counterparts. In one study, this compound exhibited an MIC value of 94.7 µM against Mtb, demonstrating moderate activity that could be optimized through further structural modifications .

Anticancer Properties

Indole derivatives are well-known for their anticancer properties. The compound this compound has been investigated for its ability to inhibit various cancer cell lines. Studies have indicated that compounds with indole structures can induce apoptosis and inhibit cell proliferation in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and inhibition of tumor growth factors .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship study on similar indole derivatives revealed that specific substitutions on the indole ring could enhance anticancer activity. For example, compounds with electron-withdrawing groups like fluorine showed increased potency against certain cancer cell lines compared to those with electron-donating groups . The findings suggest that optimizing the electronic properties of this compound could lead to more effective anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has also been explored extensively. Compounds like this compound have been reported to exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses. The modulation of pathways such as NF-kB and COX-2 expression by indoles points towards their therapeutic potential in treating inflammatory diseases .

Other Biological Activities

Beyond antimicrobial and anticancer activities, this compound has shown promise in other areas:

- Antiviral Activity : Indole derivatives have been noted for their ability to inhibit viral infections, including HIV-1 fusion processes .

- Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Summary Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(3-fluorophenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The presence of the fluorine atom enhances its binding affinity and selectivity, contributing to its biological effects.

Comparación Con Compuestos Similares

2-Phenyl-1H-indole: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-(4-Fluorophenyl)-1H-indole: The fluorine atom is positioned differently, leading to variations in reactivity and biological activity.

2-(3-Chlorophenyl)-1H-indole: Contains a chlorine atom instead of fluorine, affecting its stability and interactions.

Uniqueness: 2-(3-Fluorophenyl)-1H-indole is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its stability, bioavailability, and binding affinity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(3-Fluorophenyl)-1H-indole is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. The incorporation of a fluorine atom in its structure enhances its stability and bioavailability, making it a subject of interest in medicinal chemistry. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H10FN

- Molecular Weight : 225.24 g/mol

The presence of the fluorine atom contributes to the compound's unique reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that derivatives of indole compounds, including this specific compound, showed promising activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, demonstrating effective inhibition:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 40 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 500 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Notably, it has shown efficacy against several cancer cell lines:

- MCF-7 (Breast Cancer) : Induced apoptosis with an IC50 value of approximately 25.72 µM.

- U87 (Glioblastoma) : Demonstrated cytotoxicity with an IC50 value around 45.2 µM.

In vivo studies further confirmed that treatment with this compound significantly suppressed tumor growth in mice models . The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. In vitro assays revealed that it inhibited COX-2 activity at low micromolar concentrations, suggesting its potential utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorine atom enhances binding affinity to receptors and enzymes involved in various signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing cellular responses.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Study on Anticancer Effects : In one study, mice treated with this compound showed a significant reduction in tumor size compared to control groups. Flow cytometry analysis indicated increased apoptosis rates among cancer cells exposed to the compound.

- Study on Antimicrobial Efficacy : Another study assessed the antimicrobial activity against multi-drug resistant strains of bacteria, showing that derivatives of this compound could effectively inhibit bacterial growth and biofilm formation.

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUCLPBTUPSEME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.